Superior Withdrawal Seizure Safety Profile vs. Meprobamate in Canine Model
Tybamate demonstrates a markedly reduced withdrawal seizure liability compared to meprobamate. In a long-term canine study, tybamate at a high dose of 570 mg/kg produced no withdrawal seizures, whereas comparable doses of meprobamate induced frequent and often fatal withdrawal seizures [1].
| Evidence Dimension | Incidence of withdrawal seizures upon drug discontinuation |
|---|---|
| Target Compound Data | 0 seizures observed |
| Comparator Or Baseline | Meprobamate (comparable doses) |
| Quantified Difference | Complete absence of seizures for Tybamate vs. frequent, often fatal seizures for Meprobamate |
| Conditions | Long-term administration to dogs at a dose of 570 mg/kg body weight |
Why This Matters
This differentiation is critical for procurement in studies where physical dependence and withdrawal are primary endpoints, indicating a substantially lower abuse and withdrawal risk profile.
- [1] Shelton J, Hollister LE. Simulated Abuse of Tybamate in Man. JAMA. 1967;199(5):338-340. View Source
